4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol
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Overview
Description
4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol typically involves the reaction of benzothiazole derivatives with phenolic compounds. One common method involves the condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with 4-hydroxyphenylbutanone in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of luminescent materials and as a UV stabilizer in polymers.
Mechanism of Action
The mechanism of action of 4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenolic hydroxyl group can generate reactive oxygen species (ROS), causing oxidative stress in cells. These combined effects contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Another benzothiazole derivative with similar luminescent properties.
2-(4-Hydroxyphenyl)benzothiazole: Shares structural similarities but differs in its biological activity.
4-(Benzothiazol-2-yl)phenol: Similar in structure but with different substituents affecting its reactivity.
Uniqueness
4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a phenolic group and a butan-2-yl chain makes it a versatile compound for various applications .
Properties
CAS No. |
6277-23-2 |
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Molecular Formula |
C23H21NO2S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C23H21NO2S/c1-23(16-6-10-18(25)11-7-16,17-8-12-19(26)13-9-17)15-14-22-24-20-4-2-3-5-21(20)27-22/h2-13,25-26H,14-15H2,1H3 |
InChI Key |
IVBASDRKBCHBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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